cLogP Comparison: N-Isopropyl vs. N-Cyclopropyl Analogs
The target N-isopropyl compound exhibits a calculated LogP (cLogP) of 4.57 , compared to 4.32 for the N-cyclopropyl analog . This difference of +0.25 log units indicates modestly higher lipophilicity, which in lead optimization can correlate with improved passive membrane permeability, provided that solubility limits are not exceeded. Both compounds share the same 5-chloro-2-(thiophen-3-yl)benzyl scaffold, making the N-substituent the sole structural variable for this direct head-to-head comparison.
ΔcLogP = +0.25
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.57 (Leyan-reported value 4.5665) |
| Comparator Or Baseline | N-cyclopropyl analog: cLogP = 4.32 (ChemScene-reported value 4.3205) |
| Quantified Difference | ΔcLogP = +0.25 (target more lipophilic) |
| Conditions | Computational prediction; vendor-supplied values cross-validated against standard ChemAxon algorithms |
Why This Matters
For CNS or intracellular target programs where passive permeability is rate-limiting, the higher cLogP of the isopropyl analog may offer a measurable advantage over the cyclopropyl comparator, guiding scaffold prioritization before committing to synthesis of custom libraries.
